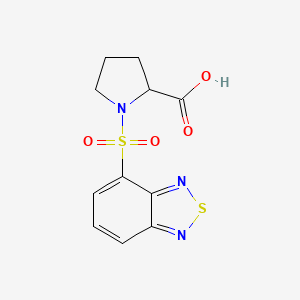

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid

Description

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a benzothiadiazole sulfonyl group. Its molecular formula is C₁₂H₁₃N₃O₄S₂, with a molecular weight of 327.38 g/mol .

Properties

IUPAC Name |

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S2/c15-11(16)8-4-2-6-14(8)20(17,18)9-5-1-3-7-10(9)13-19-12-7/h1,3,5,8H,2,4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYFHIOHNFQBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the diazotization of 2-aminothiophenol followed by cyclization.

Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chloride derivatives under basic conditions to introduce the sulfonyl group.

Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately, often starting from proline or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Sulfonamide or sulfonate esters.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic Acid

CAS : 1452572-57-4

Molecular Formula : C₁₃H₁₄N₂O₆S

Molecular Weight : 326.32 g/mol

Key Features :

Structural Differences :

- The benzothiadiazole group in the target compound is replaced with a nitro-phenylsulfonyl group.

- The nitro group introduces strong electron-withdrawing effects, altering reactivity compared to the benzothiadiazole’s π-deficient system.

1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic Acid

CAS: 62522-92-3 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.27 g/mol Key Features:

Functional Implications :

- The methoxy group is electron-donating, contrasting with the electron-withdrawing benzothiadiazole. This difference may influence binding interactions in biological systems.

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic Acid

Molecular Formula : C₁₂H₁₃N₃O₄S₂

Molecular Weight : 327.38 g/mol

Key Features :

- Replaces the pyrrolidine ring with a piperidine ring, increasing ring size from 5- to 6-membered.

- Piperidine’s chair conformation may enhance steric accessibility compared to pyrrolidine’s envelope conformation .

Data Table: Comparative Analysis

Discussion of Structural and Functional Implications

- Bioactivity Potential: While direct bioactivity data for the target compound are lacking, structurally related pyrrolidine derivatives (e.g., cyclo-tetrapeptides) exhibit antimicrobial properties, suggesting the benzothiadiazole sulfonyl group could similarly engage in π-π stacking or hydrogen bonding with biological targets .

- Solubility and Permeability : The high TPSA (~129 Ų) shared by the benzothiadiazole and nitro-substituted analogs may limit blood-brain barrier penetration, whereas the methoxybenzoyl analog’s lower TPSA could favor absorption .

Biological Activity

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 329271-68-3) is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.35 g/mol. The compound features a pyrrolidine ring substituted with a benzothiadiazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzothiadiazole sulfonyl chloride. This process can be optimized through various reaction conditions to yield high purity and yield.

Anticancer Properties

Research has indicated that benzothiadiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies demonstrate that it can effectively target pathways involved in tumor proliferation and survival.

Enzyme Inhibition

This compound has been investigated as an inhibitor of specific enzymes such as arginase. Enzyme inhibition studies reveal that it possesses a binding affinity that disrupts the enzyme's activity, which is crucial in regulating nitric oxide synthesis and thus affects tumor microenvironments.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in vitro. Its ability to downregulate pro-inflammatory mediators makes it a candidate for further exploration in treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to:

- Interact with specific protein targets.

- Induce oxidative stress in cancer cells leading to apoptosis.

- Modulate signaling pathways associated with inflammation and cell survival.

Case Studies

Several case studies have been documented regarding the application of this compound in preclinical models:

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Human breast cancer cell lines | Significant reduction in cell viability at IC50 values < 10 µM |

| Study 2 | Mouse model of inflammation | Decreased levels of TNF-alpha and IL-6 post-treatment |

| Study 3 | In vitro enzyme inhibition assay | IC50 values for arginase inhibition were reported at low nanomolar concentrations |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives with a benzothiadiazole sulfonyl chloride. A multi-step approach is recommended:

Sulfonylation : React pyrrolidine-2-carboxylic acid with 2,1,3-benzothiadiazole-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

Purification : Use ethyl acetate extraction and MgSO₄ drying, followed by column chromatography.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine derivative to sulfonyl chloride) and temperature to minimize byproducts. For scale-up, consider microwave-assisted synthesis to reduce reaction time .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (DMSO-d₆ or CDCl₃) to verify the benzothiadiazole sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and pyrrolidine ring protons (δ ~3.3–3.5 ppm for N–CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Elemental Analysis : Confirm empirical formula (e.g., C₁₁H₁₀N₂O₄S₂) with ≤0.4% deviation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs (e.g., benzothiadiazole sulfonamide derivatives) .

- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping pyrrolidine ring signals .

- Impurity Analysis : Perform LC-MS to identify byproducts (e.g., incomplete sulfonylation or oxidation products) .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vitro bioactivity assays?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid group to a sodium or potassium salt via neutralization with NaOH/KOH .

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without destabilizing the compound .

- Structural Modification : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the pyrrolidine ring, guided by QSAR modeling .

Q. What are the critical factors in designing a stability study for this compound under various storage conditions?

- Methodological Answer :

- Storage Conditions : Test stability at 4°C (short-term), −20°C (long-term), and 40°C/75% RH (accelerated) over 1–6 months .

- Analytical Endpoints : Monitor degradation via HPLC (peak area reduction) and NMR (appearance of new signals).

- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzothiadiazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.